4,6-Diaminoresorcinol dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

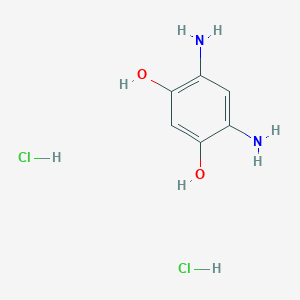

Structure

3D Structure of Parent

Properties

CAS No. |

16523-31-2 |

|---|---|

Molecular Formula |

C6H9ClN2O2 |

Molecular Weight |

176.60 g/mol |

IUPAC Name |

4,6-diaminobenzene-1,3-diol;hydrochloride |

InChI |

InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |

InChI Key |

GAKFXHZPQGSWHQ-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl.Cl |

Canonical SMILES |

C1=C(C(=CC(=C1N)O)O)N.Cl |

Other CAS No. |

16523-31-2 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

4,6-Diamino-1,3-benzenediol Dihydrochloride; 1,3-Diamino-4,6-dihydroxybenzene Dihydrochloride; 4,6-Diaminoresorcin dihydrochloride; 6-Dihydroxy-m-phenylenediamine Dihydrochloride; 4,6-Diaminobenzene-1,3-diol Dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of key reagents is paramount. This guide provides an in-depth overview of 4,6-Diaminoresorcinol dihydrochloride, a crucial monomer in the synthesis of high-performance polymers.

Core Chemical and Physical Properties

This compound is a symmetrical dihydroxybenzene and phenylenediamine, typically available as a more stable dihydrochloride salt.[1] It presents as a white to off-white or grey-brown crystalline solid.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [2][5][6] |

| Molecular Weight | 213.06 g/mol | [2][5][6] |

| Melting Point | 254 °C (decomposes) | [6][7][8][9] |

| Boiling Point | 430.1°C at 760 mmHg | [8] |

| Flash Point | 213.9°C | [8] |

| Appearance | White to off-white powder, Grey or purple solid, Grey-brown crystalline solid | [2][3][4] |

| Purity | ≥97%, Min. 98 Area-%, 99.5% min | [3][5][6] |

| Solubility | Soluble in water | [1][5] |

| Storage Temperature | 2-8°C | [6] |

| Topological Polar Surface Area | 92.5 Ų | [2] |

Spectroscopic Data

While detailed spectra are often proprietary, spectroscopic analysis is crucial for structure confirmation. Available data indicates the following:

-

Infrared (IR) Spectrum: Conforms to the expected structure.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and other spectral data are available through specialized chemical databases.[10]

Safety and Handling

This compound is associated with several hazard classifications. It is crucial to handle this chemical with appropriate safety precautions.

Hazard Statements:

Precautionary Measures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[12][13][14]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[11][12][13]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[13][14]

-

Use only outdoors or in a well-ventilated area.[14]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[13][14]

-

Store locked up.[12]

In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or chemical foam as extinguishing media.[13][14]

Experimental Protocols: Synthesis Methodologies

Several methods for the synthesis of this compound have been documented. Below are detailed protocols for common approaches.

One-Pot Synthesis from Resorcinol

This method involves the direct conversion of resorcinol to the target compound in a single reaction vessel.

Materials:

-

Resorcinol

-

Acetic acid

-

Methanesulfonic acid

-

Hydroxylamine hydrochloride

-

6 mol/L Hydrochloric acid

-

Ethanol

Procedure:

-

Add resorcinol (5.50 g) and acetic acid (6.00 g) to a 100 mL three-necked flask.[7]

-

Add methanesulfonic acid (13 mL, 0.2 mol) and stir until complete dissolution.[7]

-

Heat the reaction system to 100 °C.[7]

-

Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100 °C for 4 hours.[7]

-

After the reaction is complete, add 6 mol/L hydrochloric acid (40 mL) to the system and continue stirring.[7]

-

Cool the reaction mixture at 100 °C for 2 hours to allow for crystal precipitation.[7]

-

Collect the crystals by filtration.[7]

-

Wash the collected crystals sequentially with hydrochloric acid and ethanol.[7]

-

Dry the final product under a vacuum.[7]

Synthesis via Catalytic Hydrogenation

This process utilizes a catalytic hydrogenation step to produce this compound.

Materials:

-

1,3-dibenzyloxy-4,6-dinitrobenzene

-

Noble metal catalyst (e.g., palladium on carbon)

-

Dilute aqueous hydrochloric acid

-

Organic solvent (immiscible with dilute HCl, e.g., toluene)

-

Hydrogen gas

Procedure:

-

Prepare a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent.[15]

-

Introduce a suspension of the noble metal catalyst in the aqueous phase into a hydrogenation autoclave under hydrogen pressure.[15]

-

Pump a solution or suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in the organic solvent into the autoclave.[15]

-

Conduct the catalytic hydrogenation at a pressure between 1 and 200 bar and a temperature between 0 and 200 °C.[15]

-

Upon completion of the reaction, precipitate the 4,6-diamino-resorcinol dihydrochloride by adding concentrated hydrochloric acid.[15]

-

Cool the resulting suspension and isolate the product by filtration.[15]

-

Dry the product in a vacuum.[15]

Visualized Workflows and Applications

Synthesis Workflow: One-Pot Method from Resorcinol

Caption: A flowchart illustrating the one-pot synthesis of this compound from resorcinol.

Applications in Polymer Chemistry

The primary application of this compound is as a monomer for the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO).[1][6][7] PBO is known for its exceptional thermal stability and tensile strength.[1]

Caption: The role of this compound as a key monomer in the synthesis of PBO polymer.

References

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cn.haihangindustry.com [cn.haihangindustry.com]

- 4. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]

- 7. This compound | 16523-31-2 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 10. This compound(16523-31-2) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.ie [fishersci.ie]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.ca [fishersci.ca]

- 15. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

4,6-Diaminoresorcinol dihydrochloride CAS number 16523-31-2

An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride (CAS 16523-31-2)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a critical chemical intermediate. The document details its physicochemical properties, synthesis and purification protocols, primary applications, and safety guidelines, tailored for professionals in research and development.

Core Physicochemical Properties

This compound is an aromatic compound that typically presents as its more stable dihydrochloride salt.[1] Its key quantitative properties are summarized below.

| Property | Value |

| CAS Number | 16523-31-2[2][3] |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂[3][4] |

| Linear Formula | (H₂N)₂C₆H₂-1,3-(OH)₂ · 2HCl[2] |

| Molecular Weight | 213.06 g/mol [2][3][4] |

| Appearance | White to off-white or gray-brown crystalline solid[3][5] |

| Melting Point | 254 °C (decomposes)[2][5][6] |

| Water Solubility | Almost transparent, indicating good solubility[3][5][7] |

| Storage Temperature | 2-8°C[2][5] |

Synthesis and Purification

The preparation of high-purity this compound is crucial for its primary application in polymer science. Common synthesis routes involve the catalytic hydrogenation of dinitro precursors.

Experimental Protocol: Synthesis by Catalytic Hydrogenation

This protocol outlines a general method for the synthesis of this compound from a dinitro-precursor, such as 4,6-dinitroresorcinol or its dibenzyloxy derivative.[8][9][10]

-

Reaction Setup: A high-pressure autoclave is charged with the dinitro-precursor (e.g., 4,6-dinitro-1,3-benzenediol), a suitable solvent like n-propanol or a two-phase system of an organic solvent and dilute aqueous HCl, and a catalytic amount (e.g., 0.0001–0.02 mole equivalent) of a noble metal catalyst, typically palladium on carbon (Pd/C).[8][9][10]

-

Hydrogenation: The reactor is sealed and purged with nitrogen, then pressurized with hydrogen gas to a range of 0.1 to 200 bar.[8][10] The reaction mixture is heated to a temperature between 30°C and 120°C and stirred vigorously.[8][10] The reaction is monitored until hydrogen uptake ceases, indicating completion.[9]

-

Product Isolation: After cooling, concentrated hydrochloric acid is added to the reaction mixture.[9] The catalyst is then removed by filtration.[8][9]

-

Purification by Recrystallization: The product is precipitated from the acidic aqueous solution, often by adding more concentrated HCl or by cooling.[8][11] For high purity, the crude product is subjected to recrystallization. The optimal conditions involve dissolving the crude material in 3.5 M hydrochloric acid (at a 20:1 volumetric ratio of acid to crude solid), heating to dissolve, and then slowly cooling to as low as -20°C to induce crystallization.[11]

-

Final Processing: The purified crystals are isolated by filtration, washed with cold hydrochloric acid and ethanol, and dried under vacuum to yield high-purity this compound.[11][12]

Caption: General workflow for the synthesis and purification of this compound.

Key Applications in Materials Science

The primary and most significant application of this compound is as a key monomer in the synthesis of high-performance polymers, specifically polybenzoxazoles (PBO).[1][2] These materials are renowned for their exceptional thermal stability and mechanical strength.[5]

Experimental Protocol: Synthesis of Poly(p-phenylenebenzobisoxazole) (PBO)

PBO is synthesized via a polycondensation reaction between this compound and terephthalic acid or its derivatives.[1]

-

Monomer Preparation: Equimolar amounts of this compound and terephthalic acid are added to a reaction vessel.

-

Polymerization Medium: Polyphosphoric acid (PPA) is used as both the solvent and a condensing agent for the reaction.

-

Polycondensation: The mixture is heated under a nitrogen atmosphere, typically in stages, to temperatures exceeding 150°C. The high temperature facilitates the condensation reaction and the subsequent cyclization to form the rigid-rod benzoxazole structure.

-

Fiber Spinning: The resulting highly viscous, anisotropic polymer solution (dope) is extruded through a spinneret into a coagulation bath (e.g., water).[1] This process precipitates the polymer into continuous filaments.

-

Post-Processing: The PBO fibers are then washed, dried, and heat-treated under tension to achieve their final high-tensile strength and thermal stability properties.

Caption: Logical workflow for the synthesis of PBO high-performance fibers.

Safety and Handling

Due to its chemical reactivity and potential hazards, proper handling of this compound is essential. The compound is classified as a skin, eye, and respiratory irritant, and is suspected of causing genetic defects.[4][13][14][15]

| Safety Aspect | Guideline |

| Hazard Identification | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][13] Suspected of causing genetic defects (H341).[14][16] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and appropriate protective clothing to prevent skin exposure.[13][14] |

| Engineering Controls | Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[13][14] |

| Handling | Avoid contact with skin, eyes, and clothing.[14] Avoid breathing dust.[13] Do not handle until all safety precautions have been read and understood.[16] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store locked up.[16] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13] |

References

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. chembk.com [chembk.com]

- 8. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.ie [fishersci.ie]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.ca [fishersci.ca]

- 16. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,6-Diaminoresorcinol dihydrochloride, a crucial monomer in the synthesis of high-performance polymers. This document outlines its chemical and physical properties, detailed synthesis protocols, and its primary applications, with a focus on the production of poly(p-phenylene benzobisoxazole) (PBO).

Core Properties and Data

This compound is a grey or purple solid that serves as a key building block in advanced materials science.[1] Its high reactivity and structural characteristics make it ideal for producing polymers with exceptional thermal stability and mechanical strength.

| Property | Value | Source |

| Molecular Weight | 213.06 g/mol | [1][2][3][4] |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [1][2][4] |

| CAS Number | 16523-31-2 | [2][3] |

| Melting Point | 254 °C (decomposes) | [2][5] |

| Appearance | Grey or purple solid | [1] |

| Solubility | Soluble in water | [4] |

| Storage Temperature | 2-8°C |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.

Experimental Protocol 1: Synthesis from Resorcinol

This one-pot method utilizes resorcinol as the starting material.

Materials:

-

Resorcinol

-

Acetic acid

-

Methanesulfonic acid

-

Hydroxylamine hydrochloride

-

6 mol/L Hydrochloric acid

-

Ethanol

Procedure:

-

To a 100 mL three-necked flask, add resorcinol (5.50 g) and acetic acid (6.00 g).

-

Add methanesulfonic acid (13 mL, 0.2 mol) and stir until the resorcinol is completely dissolved.

-

Heat the reaction mixture to 100 °C.

-

Slowly add hydroxylamine hydrochloride (7.00 g) and maintain the temperature at 100 °C for 4 hours.

-

After the reaction is complete, add 6 mol/L hydrochloric acid (40 mL) to the system and continue stirring.

-

Cool the mixture at 100 °C for 2 hours to allow for the precipitation of crystals.

-

Collect the crystals by filtration.

-

Wash the collected crystals sequentially with hydrochloric acid and ethanol.

Experimental Protocol 2: Synthesis from 4,6-Dinitro-1,3-benzenediol

This method involves the catalytic hydrogenation of 4,6-dinitro-1,3-benzenediol.

Materials:

-

4,6-Dinitro-1,3-benzenediol

-

n-Propanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Water

-

Concentrated Hydrochloric acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

Procedure:

-

Charge a one-liter Hastelloy C autoclave with 4,6-dinitro-1,3-benzenediol (100.0 g, 0.5 mole), n-propanol (500 ml), ~7.0 g of 10% Pd/C, and 10.0 ml of H₂O.

-

Seal the reactor and charge with 50 psi of H₂.

-

Heat the reactor to 40° C and maintain the temperature between 40° C and 50° C.

-

Maintain the H₂ pressure at approximately atmospheric pressure during the reaction.

-

Once the hydrogen uptake ceases, cool the reactor to room temperature.

-

Add 300 ml of concentrated HCl containing ~10 g of SnCl₂·2H₂O to the reaction mixture.

-

Isolate the crude product and catalyst by filtration.

-

Dissolve the isolated material in 200 g of H₂O at 85° C and remove the catalyst by filtration.

-

Add 100-300 ml of H₂O and 500 ml of HCl to the filtrate to precipitate the product.

-

The product can be further purified by recrystallization.[6]

Application in Polymer Synthesis: Poly(p-phenylene benzobisoxazole) (PBO)

This compound is a critical monomer for the synthesis of PBO, a rigid-rod polymer known for its exceptional thermal stability and high tensile strength.[5]

Experimental Protocol: PBO Synthesis via Polycondensation

Materials:

-

This compound

-

Terephthalic acid

-

Polyphosphoric acid (PPA)

-

Phosphorus pentoxide (P₂O₅)

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, add this compound (10.65 g, 5 mmol) and terephthalic acid (9.90 g, 5 mmol) to a degassed polyphosphoric acid (PPA) solution.

-

Perform dehydrochlorination at 100–110 °C under vacuum.

-

Cool the reaction vessel to approximately 90 °C.

-

Add fresh P₂O₅ and stir for 60 minutes to ensure complete mixing.

-

Gradually raise the reaction temperature:

-

130 °C for 5–6 hours

-

150 °C for 6–7 hours

-

190 °C for 3–4 hours

-

-

The resulting highly viscous PBO/PPA dope can then be spun into fibers.[7]

Conclusion

This compound is a fundamental component in the field of advanced materials. Its synthesis, while requiring careful control of reaction conditions, provides the necessary precursor for high-performance polymers like PBO. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile compound.

References

- 1. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 16523-31-2 [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

4,6-Diaminoresorcinol dihydrochloride structure

An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride

Introduction

This compound (DAR), a symmetrical dihydroxybenzene and phenylenediamine, is an important organic compound typically handled as its more stable dihydrochloride salt.[1] Its primary significance lies in its role as a critical monomer for the synthesis of high-performance polymers, most notably poly(p-phenylene-2,6-benzobisoxazole) (PBO).[1][2][3] PBO is renowned for its exceptional thermal stability and tensile strength, leading to its use in applications demanding robust materials.[1][4] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound for researchers, scientists, and professionals in materials science and drug development.[5]

Chemical Structure and Properties

This compound is an aromatic compound featuring two amino groups and two hydroxyl groups attached to a benzene ring. The dihydrochloride salt form enhances its stability.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 16523-31-2 | [6][7] |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [8][9][10] |

| Molecular Weight | 213.06 g/mol | [8] |

| Appearance | White to off-white, gray, or brown crystalline solid/powder | [10][11][12] |

| Melting Point | 254 °C (decomposes) | [6][8] |

| Boiling Point | 430.1°C at 760 mmHg | [8] |

| Solubility | Soluble in water | [1][13] |

| Storage Temperature | 2-8°C | [9] |

| InChI Key | KUMOYHHELWKOCB-UHFFFAOYSA-N | |

| SMILES | C1=C(C(=CC(=C1N)O)O)N.Cl.Cl | [9][14] |

Synthesis and Experimental Protocols

Several methods for the synthesis of this compound have been developed. Below are detailed protocols for two common approaches.

Synthesis from Resorcinol (One-Pot Method)

This method involves the direct conversion of resorcinol to the target compound in a single reaction vessel.[15]

Caption: Workflow for the one-pot synthesis of DAR from resorcinol.

Experimental Protocol:

-

Add resorcinol (5.50 g) and acetic acid (6.00 g) to a 100 mL three-necked flask.[6][15]

-

Add methanesulfonic acid (13 mL, 0.2 mol) and stir the mixture until all solids are completely dissolved.[6][15]

-

Slowly add hydroxylamine hydrochloride (7.00 g) to the flask and maintain the reaction at 100 °C for 4 hours.[6][15]

-

After the reaction is complete, add 40 mL of 6 mol/L hydrochloric acid to the system and continue stirring.[6][15]

-

Cool the reaction mixture, during which time crystals will precipitate.[6][15]

-

Wash the collected crystals sequentially with hydrochloric acid and ethanol.[6][15]

-

Dry the final product under a vacuum to yield this compound.[6][15]

Synthesis via Catalytic Hydrogenation

This process involves the catalytic hydrogenation of a dinitro-precursor. A common starting material for this route is 1,3-dibenzyloxy-4,6-dinitrobenzene.[2]

Experimental Protocol:

-

The process involves the catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene using a noble metal catalyst (e.g., palladium on carbon).[2]

-

The reaction is conducted in a two-phase mixture consisting of dilute aqueous hydrochloric acid and an organic solvent that is immiscible with the acid (e.g., toluene).[2]

-

The hydrogenation is carried out at a temperature ranging from 0 to 200°C and a pressure of 1 to 200 bar.[2]

-

After the reaction, the this compound product is precipitated by the addition of concentrated hydrochloric acid.[2]

-

The resulting suspension is cooled, and the product is isolated by filtration and dried in a vacuum. This process can achieve a high yield of approximately 95%.[2]

Another variation involves the hydrogenation of 2-chloro-4,6-dinitroresorcinol.[16]

Experimental Protocol:

-

A one-liter Hastalloy C autoclave is charged with 2-chloro-4,6-dinitroresorcinol (117.3 g, 0.5 mole), glacial acetic acid (400 ml), sodium acetate (41 g, 0.5 mole), 10% palladium on carbon (7.0 g), and water (100 mL).[16]

-

The sealed reactor is pressurized with hydrogen gas (400 psi) and the temperature is maintained between 40°C and 50°C.[16]

-

Hydrogen pressure is maintained between 100-400 psi throughout the reaction.[16]

-

Upon completion, the crude product and catalyst are isolated by filtration.[16]

-

The material is then dissolved in hot water (85°C), and the catalyst is removed by filtration.[16]

-

The product is precipitated from the filtrate by adding water and hydrochloric acid, followed by recrystallization to afford the purified diaminoresorcinol dihydrochloride.[16]

Applications

The primary application of this compound is in materials science as a monomer. It is also cited as a pharmaceutical intermediate.[5][11]

High-Performance Polymers (PBO)

This compound is a key building block for poly(p-phenylene benzobisoxazole) (PBO), a rigid-rod polymer with exceptional properties.[1][3] The polycondensation reaction is typically carried out with terephthalic acid or its derivatives in polyphosphoric acid.[1]

Caption: Polymerization pathway to PBO.

The resulting PBO polymer can be processed into fibers and films that exhibit remarkable thermal resistance and mechanical strength, making them suitable for aerospace, ballistics protection, and other demanding industrial applications.[1]

Other Applications

Beyond PBO, this compound may be used as a precursor in the synthesis of other polymers, such as poly(naphthalenebenzobisoxazole)s.[6] It is also used as an intermediate in the synthesis of dyes, photosensitizers, and pharmaceutical compounds.[17]

Safety and Handling

This compound requires careful handling due to its potential hazards.

| Hazard Information | Description | Reference(s) |

| GHS Hazard Statements | H315: Causes skin irritation. | [10][14] |

| H319: Causes serious eye irritation. | [10][14] | |

| H335: May cause respiratory irritation. | [10] | |

| H341: Suspected of causing genetic defects. | [10][14] | |

| Precautionary Statements | P201, P202: Obtain and read instructions before use. | [14] |

| P261: Avoid breathing dust. | [10] | |

| P280: Wear protective gloves/clothing/eye protection/face protection. | [18] | |

| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [10] | |

| Risk Statements (older system) | 36/37/38: Irritating to eyes, respiratory system and skin. | [8][14][17] |

| Safety Statements (older system) | S26: In case of contact with eyes, rinse immediately with plenty of water. | [8][17] |

| S24/25: Avoid contact with skin and eyes. | [8] | |

| Storage Conditions | Store in a sheltered, dry, dark place at 2-8°C. Keep out of sun. | [11] |

| Sensitivity | Light and air sensitive. | [19] |

References

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 16523-31-2 [chemicalbook.com]

- 7. 4,6-Diaminoresorcinol, dihydrochloride | CAS#:16523-31-2 | Chemsrc [chemsrc.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 16523-31-2 | FD00382 [biosynth.com]

- 10. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cn.haihangindustry.com [cn.haihangindustry.com]

- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. This compound | CymitQuimica [cymitquimica.com]

- 14. This compound | 16523-31-2 [amp.chemicalbook.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]

- 17. chembk.com [chembk.com]

- 18. 4,6-ジアミノレソルシノール二塩酸塩 | this compound | 16523-31-2 | 東京化成工業株式会社 [tcichemicals.com]

- 19. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Solubility of 4,6-Diaminoresorcinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-diaminoresorcinol dihydrochloride (DAR-2HCl). The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document compiles and presents key data on solubility in various solvents, detailed experimental protocols, and visual representations of relevant processes.

Core Physical and Chemical Properties

This compound is a gray or purple crystalline solid.[1] It is the dihydrochloride salt of 4,6-diaminoresorcinol, a molecule of significant interest as a monomer in the synthesis of high-performance polymers such as poly(p-phenylene benzobisoxazole) (PBO).[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [5] |

| Molecular Weight | 213.06 g/mol | [5] |

| Melting Point | 254 °C (decomposes) | [6] |

| Appearance | Grey or purple solid | [1] |

Quantitative Solubility Data

The following table summarizes the available qualitative and semi-quantitative solubility information.

| Solvent | Solubility | Temperature | Observations and Remarks | Source |

| Water | Soluble | 85 °C | A crude product was dissolved in 200g of water.[8] The free base, 4,6-diaminoresorcinol, is also soluble in water.[9] | [8][9] |

| Aqueous Hydrochloric Acid | Soluble | 20-60 °C | The dihydrochloride salt is completely dissolved in the aqueous phase during synthesis.[10] The optimal concentration for recrystallization is 3.5 mol·L⁻¹.[2] | [2][10] |

| Organic Solvents (general) | Low solubility (for the free base) | Not specified | The low solubility of the free base in organic solvents is noted as a disadvantage in some synthesis routes.[10] | [10] |

| Glacial Acetic Acid | Soluble | 40 °C | A related compound, 2-chloro-4,6-dinitroresorcinol (117.3 g), was dissolved in 400 ml of glacial acetic acid.[11] | [11] |

| Ethanol | Sparingly Soluble | Not specified | Used as a wash solvent after precipitation from hydrochloric acid, suggesting lower solubility.[12] | [12] |

| Poly(phosphoric acid) | Soluble | 90-210 °C | Used as a solvent for polymerization to PBO.[3][7] | [3][7] |

| Methanesulfonic acid | Soluble | 25 °C | Used as a solvent for intrinsic viscosity measurements of PBO polymer.[9] | [9] |

Experimental Protocols

Detailed experimental protocols provide valuable insights into the practical aspects of handling and dissolving this compound.

Recrystallization Protocol for High Purity this compound[2]

This protocol is designed for the purification of crude this compound.

Materials:

-

Crude this compound

-

3.5 mol·L⁻¹ Hydrochloric acid

Procedure:

-

Prepare a 20:1 volumetric ratio of 3.5 mol·L⁻¹ hydrochloric acid to the crude crystalloid.

-

Heat the mixture to a temperature above 40°C to dissolve the solid.

-

Once dissolved, gradually cool the solution to -20°C.

-

During cooling, stir the solution for 10 minutes at a speed of 80 r·min⁻¹.

-

Allow the crystallization to proceed for 9 hours.

-

For higher purity, the recrystallization process can be repeated.

Dissolution in Water for Purification[8]

This procedure describes the dissolution of the crude product in water as part of a purification process.

Materials:

-

Crude this compound (containing catalyst)

-

Deionized Water

-

Concentrated Hydrochloric Acid

Procedure:

-

The crude product, after initial filtration, is dissolved in 200 g of water at 85°C.

-

The hot solution is filtered to remove the catalyst.

-

To the filtrate, 100-300 ml of water is added, followed by 500 ml of concentrated hydrochloric acid to precipitate the purified product.

Visualizing Workflows

Diagrams created using Graphviz illustrate key processes involving this compound.

Caption: Recrystallization workflow for this compound.

Caption: Synthesis of PBO using this compound.

References

- 1. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 5. biosynth.com [biosynth.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis and Properties of Poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. data.epo.org [data.epo.org]

- 10. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 11. US5371291A - Synthesis of 4,6-diaminoresorcinol - Google Patents [patents.google.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide on the Safety and Handling of 4,6-Diaminoresorcinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,6-diaminoresorcinol dihydrochloride, a compound used in the synthesis of high-performance polymers.[1][2] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Skin Irritation: Category 2. Causes skin irritation.[3][4][5]

-

Eye Irritation: Category 2. Causes serious eye irritation.[3][4][5]

-

Germ Cell Mutagenicity: Category 2. Suspected of causing genetic defects.[3][4][6]

-

Specific Target Organ Toxicity (Single Exposure): Category 3. May cause respiratory irritation.[3][4][7]

Hazard Statements:

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂ · 2HCl | [5] |

| Molecular Weight | 213.06 g/mol | [4] |

| Appearance | Grey or purple solid | [4] |

| Melting Point | 254 °C (decomposes) | [2][10] |

| Solubility | Soluble in water | [1][2] |

| Storage Temperature | 2-8°C | [1][10] |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are paramount in minimizing exposure to this compound.

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

| PPE Type | Specifications | References |

| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible. | [8][10] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact. | [8][10] |

| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 dust mask or higher-level respirator should be worn. | [10] |

Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

-

Handling: Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust.[7] Wash hands thoroughly after handling.[6][7]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7] Store locked up.[9] Incompatible with strong oxidizing agents.[6][7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [6][8][9] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. | [6][8][9] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. | [8][9] |

Accidental Release Measures

A clear and practiced emergency protocol is necessary to handle accidental spills effectively.

Small Spills (Solid)

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Wear PPE: Don appropriate PPE, including respiratory protection, gloves, and eye protection.

-

Containment: Gently cover the spill with an absorbent material like sand or vermiculite to prevent dust from becoming airborne.

-

Collection: Carefully sweep up the spilled material and place it into a suitable, labeled container for disposal.[6][7] Avoid generating dust.[6][7]

-

Decontamination: Clean the spill area with a damp cloth or paper towels.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Large Spills

In the event of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department or emergency response team.

Experimental Protocols

Decontamination Procedure

A standardized decontamination protocol should be followed after handling this compound to ensure the removal of any residual contamination.

-

Gross Decontamination: Remove any visible powder or residue by gently wiping with a damp cloth or absorbent pad.

-

Surface Cleaning: Wash the contaminated surface with a mild detergent and water solution.

-

Rinsing: Thoroughly rinse the surface with clean water to remove any detergent residue.

-

Drying: Allow the surface to air dry completely.

-

Waste Disposal: Dispose of all cleaning materials as hazardous waste in accordance with institutional and regulatory guidelines.

Visualizations

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Emergency Spill Response Workflow

Caption: A workflow for responding to an accidental spill of this compound.

References

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. 4,6-Diaminoresorcinol 97 16523-31-2 [sigmaaldrich.com]

- 3. Hazardous Material Spills | UW Environmental Health & Safety [ehs.washington.edu]

- 4. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.ie [fishersci.ie]

- 6. nj.gov [nj.gov]

- 7. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 8. cws.auburn.edu [cws.auburn.edu]

- 9. hse.gov.uk [hse.gov.uk]

- 10. CCOHS: Spill Response - Chemicals [ccohs.ca]

4,6-Diaminoresorcinol Dihydrochloride: A Technical Whitepaper on its Core Mechanism of Action in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diaminoresorcinol dihydrochloride (DAR), a key industrial chemical, is a primary building block in the synthesis of high-performance polybenzoxazole (PBO) polymers. While its name might appear in broader chemical screens, it is crucial for researchers, particularly those in drug development, to understand that the "mechanism of action" for this compound is firmly established within the realm of materials science and polymer chemistry, not pharmacology. There is currently no substantive body of scientific literature supporting a pharmacological or biological mechanism of action for this compound. This technical guide will provide an in-depth exploration of its core chemical mechanism of action in the synthesis of PBOs, its chemical properties, and the experimental protocols for its use in polymerization.

Introduction: A Focus on Material Science

This compound is an aromatic compound that is primarily utilized as a monomer for the synthesis of rigid-rod polymers.[1] Specifically, it is a critical precursor for poly(p-phenylene benzobisoxazole) (PBO), a thermally stable and high-strength synthetic fiber.[2] The dihydrochloride salt form of 4,6-diaminoresorcinol is typically used due to its increased stability compared to the free base, which is susceptible to oxidation.[2]

For professionals in drug development and life sciences, it is imperative to note the distinction in the application of this molecule. While its structural motifs, such as the aminophenol group, are found in some biologically active compounds, this compound itself is not developed as a therapeutic agent. Its toxicological profile indicates potential for skin and eye irritation, and it is suspected of causing genetic defects, necessitating careful handling.[3][4]

Core Mechanism of Action: Polycondensation and Cyclization

The primary mechanism of action of this compound is its role as a reactive monomer in polycondensation reactions, followed by cyclization to form the benzoxazole ring system. This process is the foundation for the creation of PBO polymers.

The key reactive sites on the 4,6-diaminoresorcinol molecule are the two amino groups (-NH2) and the two hydroxyl groups (-OH) positioned ortho to the amino groups on the benzene ring. The polymerization process typically involves a reaction with a dicarboxylic acid or its derivative, such as terephthaloyl chloride.

The overall mechanism can be broken down into two main stages:

-

Polycondensation: In the initial step, the amino groups of this compound react with the carboxyl groups of a dicarboxylic acid (or its derivative) in a polycondensation reaction. This forms a high-molecular-weight polyamide intermediate. This reaction is typically carried out in a strong acid solvent like polyphosphoric acid (PPA), which also acts as a catalyst.

-

Cyclization (Oxazole Ring Formation): The subsequent and crucial step is the intramolecular cyclization of the polyamide intermediate. At elevated temperatures, the hydroxyl groups on the resorcinol ring, which are ortho to the newly formed amide linkages, react with the amide carbonyl group. This results in the elimination of water and the formation of the rigid and highly stable oxazole ring. This thermal cyclodehydration process transforms the flexible polyamide into the rigid-rod PBO polymer.

The following diagram illustrates this chemical transformation:

Caption: Polymerization of this compound to PBO.

Quantitative Data

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₆H₈N₂O₂ · 2HCl | |

| Molecular Weight | 213.06 g/mol | |

| Appearance | White to gray or purple solid | [3] |

| Melting Point | 254 °C (decomposes) | |

| Solubility | Soluble in water | [2] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of PBO from this compound. Specific conditions may vary based on the desired polymer properties.

Objective: To synthesize poly(p-phenylene benzobisoxazole) (PBO) from this compound and terephthalic acid.

Materials:

-

This compound (DAR)

-

Terephthalic acid (TPA)

-

Polyphosphoric acid (PPA)

-

Phosphorus pentoxide (P₂O₅)

-

High-purity nitrogen gas

-

Deionized water

-

Methanol

Equipment:

-

High-torque mechanical stirrer

-

Resin kettle with a nitrogen inlet and outlet

-

Heating mantle with a temperature controller

-

Vacuum oven

Procedure:

-

PPA Preparation: A solution of PPA with a specific P₂O₅ content is prepared in the resin kettle under a nitrogen atmosphere. This is achieved by adding P₂O₅ to commercial PPA and heating with stirring until a homogenous solution is obtained.

-

Monomer Addition: this compound and terephthalic acid are added to the PPA solution under a nitrogen blanket with vigorous stirring.

-

Polycondensation: The temperature of the reaction mixture is slowly increased according to a specific heating profile. The mixture becomes increasingly viscous as the polyamide intermediate is formed.

-

Cyclization: The temperature is further raised to induce thermal cyclodehydration. The viscosity of the solution will change, and the color of the polymer dope will darken. This stage is critical for the formation of the benzoxazole rings.

-

Polymer Precipitation and Washing: Once the desired molecular weight is achieved, the hot polymer dope is extruded into a non-solvent such as water or a water/methanol mixture to precipitate the PBO polymer. The polymer is then extensively washed with water and methanol to remove the PPA.

-

Drying: The purified PBO polymer is dried in a vacuum oven at an elevated temperature to remove any residual solvent.

The following workflow diagram illustrates the key steps in this experimental protocol:

Caption: Experimental workflow for the synthesis of PBO polymer.

Conclusion

References

The Genesis of a High-Performance Monomer: An In-depth Technical Guide to 4,6-Diaminoresorcinol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminoresorcinol dihydrochloride (DAR·2HCl), a symmetrical dihydroxybenzene and phenylenediamine derivative, stands as a critical building block in the synthesis of high-performance polymers.[1] Its significance is intrinsically linked to the development of poly(p-phenylene-2,6-benzobisoxazole) (PBO), a class of polymers renowned for their exceptional thermal stability and mechanical strength.[1][2] This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, supported by detailed experimental protocols and quantitative data.

While pinpointing a singular "discovery" of this compound is challenging, its history is largely intertwined with the intensive research into high-performance plastics that burgeoned in the 1970s and 1980s. The quest for readily available, cost-effective, and sustainably sourced monomers for advanced polymers spurred the development and refinement of synthetic routes to this crucial compound.[1]

Physicochemical Properties

This compound is typically a white to gray or brown crystalline solid.[1][3] The free base, 4,6-diaminoresorcinol, is highly susceptible to oxidation and rapidly discolors in air.[1] Consequently, it is most commonly prepared and stored as the more stable dihydrochloride salt.[1] For purification, it can be recrystallized from hot, dilute hydrochloric acid with the addition of activated carbon and an oxidation inhibitor like tin(II) chloride to yield white needles.[1]

| Property | Value |

| CAS Number | 16523-31-2 |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂[3] |

| Molecular Weight | 213.06 g/mol |

| Melting Point | 254 °C (decomposes) |

| Water Solubility | Soluble[1] |

Synthesis of this compound

Multiple synthetic pathways to this compound have been developed, starting from various precursors. The following sections detail the most significant methods, including experimental protocols and quantitative data.

Method 1: From Resorcinol via Nitration and Reduction

A traditional and fundamental approach to this compound begins with resorcinol. This multi-step synthesis involves the nitration of a resorcinol derivative followed by reduction of the nitro groups.

A process for preparing high-purity 4,6-diamino-1,3-benzenediol involves the following key steps:

-

Nitration of 1,3-diacetoxybenzene: 1,3-diacetoxybenzene is treated with nitric acid. This reaction, however, can lead to the formation of undesired by-products such as 2,4,6-trinitro-1,3-benzenediol and 2,4-dinitro-1,3-benzenediol, necessitating repeated recrystallizations to isolate the desired 4,6-dinitro-1,3-benzenediol.[2]

-

Catalytic Hydrogenation: The purified 4,6-dinitro-1,3-benzenediol is then catalytically hydrogenated in dilute hydrochloric acid to yield 4,6-diamino-1,3-benzenediol dihydrochloride.[2]

A one-liter Hastelloy C autoclave is charged with 100.0 g (0.5 mole) of 4,6-dinitro-1,3-benzenediol, 500 ml of n-propanol, approximately 7.0 g of 10% Pd/C, and 10.0 ml of H₂O. The reactor is sealed and charged with 400 psi of H₂. The temperature is raised to and maintained between 40°C and 50°C. After a brief induction period, the hydrogen uptake becomes rapid, and the H₂ pressure is maintained between 100-400 psi. Upon completion, the crude product with the catalyst is isolated by filtration. This material is dissolved in 200 g of H₂O at 85°C, and the catalyst is removed by filtration. To the filtrate, 100-300 ml of H₂O is added along with 500 ml of HCl to precipitate the product. Recrystallization can be performed to afford crude diaminoresorcinol dihydrochloride in a 95.0 mole percent yield based on the starting dinitro compound.[2]

Method 2: From 1,3-Dichlorobenzene

An alternative route utilizes 1,3-dichlorobenzene as the starting material, proceeding through dinitration and subsequent catalytic hydrogenation.

-

Dinitration of 1,3-Dichlorobenzene: 1,3-dichlorobenzene is dinitrated to form 1,3-dichloro-4,6-dinitrobenzene.[4]

-

Reaction with Sodium Benzylate: The dinitro derivative is then reacted with sodium benzylate to produce 1,3-dibenzyloxy-4,6-dinitrobenzene.[4]

-

Catalytic Hydrogenation: This intermediate is catalytically hydrogenated on a noble metal catalyst in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent (e.g., toluene) at a pressure of 1 to 200 bar and a temperature of 0 to 200°C.[4]

In a typical procedure, a suspension of the noble metal catalyst in dilute aqueous hydrochloric acid is placed in a hydrogenation autoclave under H₂ pressure. A solution or suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in an organic solvent is then pumped into the autoclave under hydrogenation conditions. After the reaction, the product, this compound, is precipitated by the addition of concentrated hydrochloric acid. This process can achieve a yield of 95% of theory.[4]

Method 3: One-Pot Synthesis from 4,6-Diacetylresorcinol

A more streamlined approach involves a one-pot synthesis starting from 4,6-diacetylresorcinol. This method encompasses oximation, Beckmann rearrangement, hydrolysis, and hydrochlorination in a single reaction vessel.

This process utilizes a Brønsted acid, such as polyphosphoric acid, concentrated sulfuric acid, or methanesulfonic acid, as both a catalyst and a solvent. The molar ratio of hydroxylamine hydrochloride to the Brønsted acid catalyst to 4,6-diacetylresorcinol is typically in the range of (2.0-2.5) : (1-10) : 1. The reaction is carried out at a temperature between 65 and 125 °C. This method is noted for its simple process steps and efficient preparation.[5]

The synthesis proceeds through the formation of a dioxime from 4,6-diacetylresorcinol, which then undergoes a Beckmann rearrangement to form 4,6-diacylaminoresorcinol. Subsequent hydrolysis yields the final product, 4,6-diaminoresorcinol, which is then converted to its dihydrochloride salt.[5]

Quantitative Data Summary

| Starting Material | Key Reagents | Reaction Conditions | Yield | Purity |

| 4,6-Dinitro-1,3-benzenediol | H₂, 10% Pd/C, n-propanol, H₂O, HCl | 40-50°C, 100-400 psi | 95.0 mole % | - |

| 1,3-Dibenzyloxy-4,6-dinitrobenzene | H₂, Noble Metal Catalyst, aq. HCl, Toluene | 0-200°C, 1-200 bar | 95% | - |

| 2-chloro-4,6-dinitroresorcin | 5wt% palladium on carbon, ethanol, water, aqueous ammonia, hydrogenchloride | 30-40°C (hydrogenation), 60-70°C (amination), Hydrogen pressure: 0.2-0.4 MPa | 75.9% | 99.74% |

| Resorcinol | Fuming sulfuric acid, Nitrating agent, Hydrazine hydrate, Noble metal catalyst, Concentrated HCl | - | up to 64% | up to 99.6% |

| 4,6-dinitroresorcinol | 5% palladium carbon, hydrochloride | 30-120°C, 0.1-1.5 Mpa | 82% | 99.9% |

Applications

The primary application of this compound is as a monomer for the synthesis of poly(p-phenylene benzobisoxazole) (PBO).[6] The polycondensation of this compound with terephthalic acid or its derivatives in polyphosphoric acid yields PBO.[1][7] PBO fibers exhibit extraordinary tensile strength and thermal stability, making them valuable in aerospace, military, and other high-performance material applications.[8]

Conclusion

This compound, a seemingly simple aromatic compound, has played a pivotal role in the advancement of materials science. While its formal discovery is not marked by a singular event, its development was a direct consequence of the drive for innovation in high-performance polymers. The various synthetic routes developed over the years reflect a continuous effort to improve efficiency, yield, and purity, ensuring a reliable supply of this essential monomer. The detailed understanding of its synthesis and properties provided in this guide serves as a valuable resource for researchers and professionals working at the forefront of polymer chemistry and materials development.

References

- 1. 4,6-Diaminoresorcin-dihydrochlorid – Wikipedia [de.wikipedia.org]

- 2. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]

- 3. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride - Google Patents [patents.google.com]

- 5. Process for producing 4,6-diaminoresorcinols (1997) | Junji Kawachi | 5 Citations [scispace.com]

- 6. This compound | 16523-31-2 [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. data.epo.org [data.epo.org]

spectroscopic data for 4,6-Diaminoresorcinol dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminoresorcinol dihydrochloride is a chemical compound of significant interest in the field of polymer chemistry. It serves as a key monomer in the synthesis of high-performance polymers, most notably poly(p-phenylene benzobisoxazole) (PBO), which is known for its exceptional thermal stability and mechanical strength. This guide provides a comprehensive overview of the available spectroscopic data, experimental protocols for its synthesis, and a visualization of its primary application workflow.

Chemical Properties and Data

A summary of the key chemical identifiers and physical properties for this compound is presented below.

| Property | Value |

| CAS Number | 16523-31-2 |

| Molecular Formula | C₆H₈N₂O₂ · 2HCl |

| Molecular Weight | 213.06 g/mol |

| Appearance | White to off-white or grey-brown crystalline solid |

| Melting Point | 254 °C (decomposes) |

| Solubility | Soluble in water |

| IUPAC Name | 4,6-diaminobenzene-1,3-diol;dihydrochloride |

| InChI Key | KUMOYHHELWKOCB-UHFFFAOYSA-N |

| SMILES | Cl.Cl.Nc1cc(N)c(O)cc1O |

Spectroscopic Data

Detailed, publicly available spectroscopic data with peak assignments for this compound is limited. While many suppliers and patents mention characterization by standard spectroscopic methods, they often do not provide the raw data or detailed peak lists. This section summarizes the available information.

Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

Patents describing the synthesis of this compound mention the use of ¹H and ¹³C NMR for characterization, but do not report the chemical shifts and coupling constants.

Mass Spectrometry (MS)

The exact mass of the free base, 4,6-Diaminoresorcinol, is 140.0586 g/mol . The dihydrochloride salt would not typically be analyzed directly by electron ionization mass spectrometry.

Experimental Protocols: Synthesis of this compound

Several methods for the synthesis of this compound have been reported. Below are summaries of two common approaches.

Method 1: From Resorcinol

This method involves a one-pot reaction starting from resorcinol.

Materials:

-

Resorcinol

-

Acetic acid

-

Methanesulfonic acid

-

Hydroxylamine hydrochloride

-

6 M Hydrochloric acid

-

Ethanol

Procedure:

-

To a 100 mL three-necked flask, add resorcinol (5.50 g) and acetic acid (6.00 g).

-

Add methanesulfonic acid (13 mL, 0.2 mol) and stir the mixture, warming to 100 °C until complete dissolution.

-

Slowly add hydroxylamine hydrochloride (7.00 g) and continue the reaction at 100 °C for 4 hours.

-

After the reaction is complete, add 40 mL of 6 M hydrochloric acid to the system and continue stirring.

-

Cool the reaction mixture to allow for the precipitation of crystals.

-

Collect the crystals by filtration, wash them sequentially with hydrochloric acid and ethanol.

-

Dry the product under vacuum to yield this compound.

Method 2: Catalytic Hydrogenation

This method involves the reduction of a dinitro precursor.

Materials:

-

1,3-Dibenzyloxy-4,6-dinitrobenzene

-

Noble metal catalyst (e.g., Palladium on carbon)

-

Dilute aqueous hydrochloric acid

-

An organic solvent immiscible with dilute HCl (e.g., Toluene)

-

Hydrogen gas

Procedure:

-

The catalytic hydrogenation of 1,3-dibenzyloxy-4,6-dinitrobenzene is carried out in a two-phase mixture of dilute aqueous hydrochloric acid and an organic solvent.

-

The reaction is performed under a hydrogen atmosphere (pressure between 1 and 200 bar) at a temperature between 0 and 200 °C.

-

Upon completion of the reaction, the this compound product is isolated from the aqueous phase.

Application Workflow: Synthesis of Poly(p-phenylene benzobisoxazole) (PBO)

As no biological signaling pathways involving this compound have been identified, this section provides a visualization of its primary industrial application: the synthesis of PBO. PBO is a high-performance polymer with exceptional thermal and mechanical properties.

Caption: Workflow for the synthesis of PBO fiber.

Conclusion

Technical Guide: 4,6-Diaminoresorcinol Dihydrochloride - Purity and Assay Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications and analytical methodologies for 4,6-Diaminoresorcinol Dihydrochloride (DAR.2HCl). The information compiled herein is intended to support research and development activities by providing clear, actionable data and protocols.

Purity Specifications

This compound is a key monomer in the synthesis of high-performance polymers, such as poly(p-phenylene-2,6-benzobisoxazole) (PBO). The purity of this compound is critical to ensure the desired properties of the final polymer. Commercial grades of this compound typically exhibit purities in the range of 97% to over 99%. The following table summarizes purity data from various suppliers.

| Supplier/Source | Purity Specification | Assay Method |

| Thermo Scientific | ≥97.5% | Titration with NaOH |

| Sigma-Aldrich | 97% | Not specified |

| CymitQuimica | Min. 98 Area-% | Not specified |

| Jinan Haohang Chemical | 99.5% min | Not specified |

| Patent CN101250118A | 99.9% | Not specified |

| ChemicalBook Synthesis Note | 99.74% | HPLC |

Experimental Protocols for Assay

Accurate determination of the purity of this compound is essential for quality control and to ensure the stoichiometric balance in polymerization reactions. The two most common methods for assaying this compound are titration and High-Performance Liquid Chromatography (HPLC).

Assay by Titration with Sodium Hydroxide

This method determines the purity of this compound by titrating the two hydrochloride salts with a standardized solution of sodium hydroxide. The endpoint is typically determined potentiometrically or with a suitable colorimetric indicator.

Principle:

The reaction proceeds as follows:

(H₂N)₂C₆H₂(OH)₂·2HCl + 2NaOH → (H₂N)₂C₆H₂(OH)₂ + 2NaCl + 2H₂O

Each mole of pure this compound (molar mass: 213.06 g/mol ) reacts with two moles of sodium hydroxide.

Reagents and Equipment:

-

This compound sample

-

Standardized 0.1 N Sodium Hydroxide (NaOH) solution

-

Deionized water, boiled and cooled to remove dissolved CO₂

-

Phenolphthalein indicator solution (0.5% w/v in 50% ethanol/water)

-

Analytical balance

-

50 mL burette

-

250 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Accurately weigh approximately 200-250 mg of the this compound sample into a 250 mL Erlenmeyer flask.

-

Dissolution: Add 50 mL of deionized water to the flask and stir until the sample is completely dissolved.

-

Indicator: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.

-

Titration: Titrate the sample solution with the standardized 0.1 N NaOH solution while continuously stirring.

-

Endpoint: The endpoint is reached when the solution turns a faint, persistent pink color. Record the volume of NaOH solution used.

-

Blank Titration: Perform a blank titration using 50 mL of deionized water and the same amount of indicator. Subtract the volume of NaOH used for the blank from the sample titration volume.

-

Calculation: Purity (%) = (V_NaOH × N_NaOH × M_eq × 100) / W_sample

Where:

-

V_NaOH = Volume of NaOH used for the sample (in L)

-

N_NaOH = Normality of the NaOH solution (in eq/L)

-

M_eq = Equivalent weight of this compound (Molar Mass / 2 = 213.06 / 2 = 106.53 g/eq)

-

W_sample = Weight of the sample (in g)

-

Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for determining the purity of this compound and for identifying and quantifying any impurities. While a specific, validated method for this compound is not publicly available, the following protocol is a representative method for the analysis of aromatic diamines and can be used as a starting point for method development.[1]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer solution (e.g., 20 mM potassium phosphate buffer, pH 3.0).

-

Gradient: 5% Acetonitrile for 2 minutes, then ramp to 95% Acetonitrile over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm (based on the resorcinol chromophore).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound reference standard at a concentration of 1 mg/mL in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation: Prepare a sample solution of the this compound to be tested at a concentration of approximately 100 µg/mL in the mobile phase.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

-

Calculate the purity of the sample as a percentage of the expected concentration.

-

Purity can also be determined by area percent, assuming all components have a similar response factor at the detection wavelength.

Area Percent Purity (%) = (Area_main_peak / Total_area_of_all_peaks) × 100

-

Visualized Workflow for Purity Analysis

The following diagram illustrates the general workflow for determining the purity of a this compound sample, incorporating both titration and HPLC methods.

Caption: Workflow for the purity determination of this compound.

References

4,6-Diaminoresorcinol Dihydrochloride: A Technical Guide to Current Applications and Future Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diaminoresorcinol dihydrochloride (DAR), a symmetrical dihydroxybenzene and phenylenediamine, is a chemical compound of significant interest, primarily as a key monomer for the synthesis of high-performance polymers.[1] While its role in materials science is well-established, its potential in the pharmaceutical and biomedical fields remains largely unexplored. This technical guide provides a comprehensive overview of the known synthesis, properties, and applications of this compound, and critically, explores potential research avenues for its application in drug development and other biomedical innovations.

Physicochemical Properties

This compound is typically a white to gray or brown crystalline solid.[1][2] The dihydrochloride salt is the more common and stable form of the compound, as the free base, 4,6-Diaminoresorcinol, is highly susceptible to oxidation and quickly discolors when exposed to air.[1] For enhanced stability, it is recommended to store the compound under nitrogen.[1]

| Property | Value | References |

| CAS Number | 16523-31-2 | [1] |

| Molecular Formula | C6H10Cl2N2O2 | [1] |

| Molecular Weight | 213.06 g/mol | [1] |

| Melting Point | 254 °C (decomposes) | [1] |

| Solubility | Soluble in water | [1] |

| Appearance | White to gray/brown crystalline solid | [1][2] |

| Storage Temperature | 2-8°C |

Established Applications in Polymer Chemistry

The primary application of this compound is as a monomer in the polycondensation reaction with terephthalic acid or its derivatives to produce poly(p-phenylene-2,6-benzobisoxazole), commercially known as PBO.[1][3] PBO is a high-performance polymer renowned for its exceptional thermal stability, high tensile strength, and modulus.[4]

PBO fibers are noted to be approximately twice as strong as aramid fibers and about ten times stronger than steel, making them a "super fiber".[4] These exceptional properties have led to its use in demanding applications, including aerospace components, ballistic protection (bulletproof vests), firefighting suits, and other protective clothing.[5]

Polymerization to PBO

The synthesis of PBO from this compound and terephthalic acid is typically carried out in polyphosphoric acid (PPA) at elevated temperatures.[3] The resulting polymer solution is then spun into fibers.[3]

References

A Comprehensive Technical Review of 4,6-Diaminoresorcinol Dihydrochloride: Synthesis, Properties, and Applications

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides an in-depth analysis of 4,6-Diaminoresorcinol dihydrochloride (DAR), a critical monomer in the synthesis of high-performance polymers. The document details its physicochemical properties, outlines various synthetic pathways with specific experimental protocols, and discusses its primary applications, particularly in the field of advanced materials.

Physicochemical Properties

This compound is a stable salt form of 4,6-diamino-1,3-benzenediol. It typically appears as a white to grey-brown or purple crystalline solid.[1][2][3] Its stability as a dihydrochloride salt makes it less prone to oxidation compared to the free diamine.

| Property | Value | References |

| CAS Number | 16523-31-2 | [1][4] |

| Molecular Formula | C₆H₁₀Cl₂N₂O₂ | [1][5][6] |

| Molecular Weight | 213.06 g/mol | [4][5][6] |

| Melting Point | 254 °C (decomposes) | [2][4][7][8] |

| Appearance | White to grey-brown/purple crystalline solid | [1][2][3] |

| Solubility | Soluble in water | [6][9] |

| Storage Temperature | 2-8°C | [2][4] |

Synthesis of this compound

The synthesis of high-purity DAR is crucial for the production of high-performance polymers. Several synthetic routes have been developed, starting from various precursors. Below are detailed protocols for the most significant methods found in the literature.

This is a common pathway that involves the direct nitration of resorcinol followed by reduction.

Caption: Synthesis of DAR from Resorcinol via a dinitro intermediate.

Experimental Protocol:

-

Nitration: Oleum (containing 1-6 mol of SO₃) is heated to 80-90°C. Resorcinol is added slowly, and the reaction proceeds for 2-10 hours. The mixture is cooled to 40-50°C, and nitric acid (60-65wt%) is added. The nitration reaction is carried out for 3-10 hours. The solution is then poured into water and heated to 100°C for 4-14 hours to hydrolyze and precipitate the product, which is filtered to yield 4,6-dinitroresorcinol.[10]

-

Reduction: 1 mole of 4,6-dinitroresorcinol is mixed with 0.1-1 mole of hydrochloric acid and 0.0001-0.02 mole of 5% palladium on carbon (Pd/C) catalyst.[10]

-

The mixture is heated to a reaction temperature of 30-120°C under a hydrogen pressure of 0.1-1.5 MPa for 2-8 hours.[10]

-

After the reaction, the mixture is cooled to 20°C and filtered to remove the catalyst.[10]

-

The filtrate is decolorized, and the final product is crystallized from hydrochloric acid, filtered, and vacuum-dried to obtain this compound.[10] A yield of 82% with 99.9% purity has been reported for this method.[10]

This process involves the catalytic hydrogenation of a protected dinitrobenzene derivative.

Caption: Synthesis of DAR from a dibenzyloxy-protected precursor.

Experimental Protocol:

-

Hydrogenation Setup: A suspension of a noble metal catalyst (e.g., palladium, 0.2-2% by weight) in dilute aqueous hydrochloric acid is introduced into a hydrogenation autoclave under H₂ pressure.[11]

-

Reaction: A suspension of 1,3-dibenzyloxy-4,6-dinitrobenzene in an organic solvent (e.g., toluene) is pumped into the autoclave.[11]

-

The catalytic hydrogenation is performed in a two-phase mixture of the dilute aqueous HCl and the organic solvent.[11]

-

The reaction is carried out at a temperature between 40-120°C and an H₂ pressure of 1-200 bar (preferably 10-30 bar).[11]

-

Isolation: After the reaction is complete, the this compound is precipitated by the addition of concentrated hydrochloric acid at 20-60°C. The suspension is cooled, and the product is filtered and dried in vacuo.[11]

This method involves the formation and subsequent reduction of a bisazo compound.

Caption: Two-step synthesis of DAR via a bisazo intermediate.

Experimental Protocol:

-

Azo Coupling: An aryldiazonium salt is reacted with resorcinol in the presence of a base and a reaction medium (water and a water-miscible solvent) at a temperature between -5°C and -60°C to form the 4,6-bisarylazoresorcinol intermediate.[12]

-

Hydrogenation: 4,6-Bisphenylazoresorcinol (7.85 mmol), 100% ethanol (70 mL), water (30 mL), concentrated HCl (2.6 mL), and 10% palladium on carbon (0.15 g) are placed in a round-bottom flask.[12]

-

The system is evacuated and filled with hydrogen three times. The hydrogenation proceeds at 55°C with stirring until hydrogen uptake ceases (approx. 3 hours).[12]

-

Work-up: The mixture is flushed with nitrogen, and a solution of stannous chloride dihydrate (0.2 g) in HCl (5 mL) is added as an antioxidant. The catalyst is removed by filtration.[12]

-

Isolation: The solvent is removed by rotary evaporation. The residual solid is redissolved in 5 N HCl (45 mL), heated at reflux for 10 minutes, and allowed to crystallize overnight. The product is collected by filtration and dried, affording white flakes of DAR in 90% yield.[12]

| Route | Starting Material | Key Reagents/Catalysts | Reported Yield | Reported Purity | References |

| 1 | Resorcinol | Oleum, HNO₃, Pd/C, H₂, HCl | 82% | 99.9% | [10] |

| 2 | 1,3-Dibenzyloxy-4,6-dinitrobenzene | Noble Metal Catalyst (e.g., Pd), H₂, HCl, Toluene | - | - | [11] |

| 3 | Resorcinol | Aryldiazonium Salt, Base, Pd/C, H₂, HCl, SnCl₂ | 90% | - | [12] |

| 4 | 2-Chloro-4,6-dinitroresorcinol | Pd/C, H₂, NH₄OH, HCl | 75.9% | 99.74% | [5] |

| 5 | 4,6-Diacetylresorcinol | Hydroxylamine HCl, Bronsted Acid (e.g., PPA) | - | - | [13] |

Applications

The primary application of this compound is as a key monomer for the synthesis of high-performance rigid-rod polymers, most notably poly(p-phenylene benzobisoxazole) (PBO).[2][7][9]

Caption: Polycondensation reaction of DAR to form PBO polymer.

PBO is synthesized via the polycondensation of DAR with terephthalic acid or its derivatives in polyphosphoric acid.[9] The resulting PBO polymer is known for its exceptional properties:

-

Extraordinary Thermal Stability: PBO fibers exhibit high-temperature resistance, with decomposition temperatures exceeding 650°C.[9][14]

-

High Mechanical Strength: PBO has a very high tensile strength and modulus, surpassing many other high-performance fibers.[9][10]

-

Chemical Resistance: The polymer is resistant to a wide range of chemicals.[10]

These properties make PBO and related polymers derived from DAR valuable in aerospace, ballistics, protective apparel, and other demanding industrial applications.[9][10] For professionals in drug development and medical science, the interest in these materials lies in their potential use for creating highly durable and biocompatible medical devices, implants, or as reinforcing agents in composite biomaterials where extreme strength and inertness are required.

Furthermore, studies have investigated the thermal rearrangement of poly(o-hydroxyimide)s synthesized from DAR into polybenzoxazoles, exploring pathways to processable precursors for these high-performance materials.[14]

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin.[8][15] It is also suspected of causing genetic defects.[1][16]

-

Precautionary Measures: Users should handle the compound with appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[4] It is advised to read all safety information and obtain handling instructions before use.[16]

-

First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[8][15]

Conclusion

This compound is a pivotal chemical intermediate, primarily valued for its role in synthesizing PBO, a polymer with exceptional thermal and mechanical properties. The literature reveals several viable synthetic routes, with methods starting from resorcinol being prominent due to its availability. The purity of DAR is a critical factor influencing the final properties of the resulting polymer. While its direct application in drug development is not documented, the remarkable stability and strength of its polymeric derivatives present opportunities for advanced applications in medical materials and devices, warranting further research for this audience.

References

- 1. This compound | C6H10Cl2N2O2 | CID 2733648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]